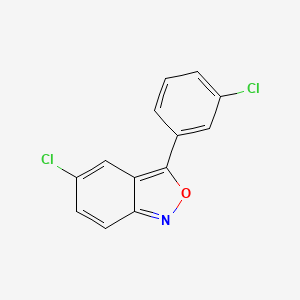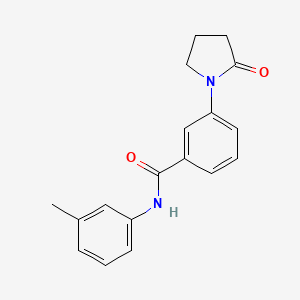![molecular formula C20H23F3N2 B5871640 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its euphoric effects. However, TFMPP has also been the subject of scientific research due to its potential medicinal properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act on the serotonin system in the brain. 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a partial agonist of the 5-HT2A receptor, which means it binds to the receptor and activates it, but not to the same extent as a full agonist. This leads to an increase in serotonin levels in the brain, which can result in the euphoric effects associated with 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions. It has also been shown to increase body temperature, which can be dangerous in individuals who are exposed to high temperatures.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has a narrow therapeutic index, which means that the difference between an effective dose and a toxic dose is small. This can make it difficult to study the effects of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine without causing harm to test subjects.
Orientations Futures
There are a number of future directions for research on 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its effects on the serotonin system in the brain.
Méthodes De Synthèse
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has anxiolytic properties, which means it can reduce anxiety levels in individuals. It has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-16(2)17(12-15)14-24-8-10-25(11-9-24)19-5-3-4-18(13-19)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWSTHPRAMYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)





![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)

![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
